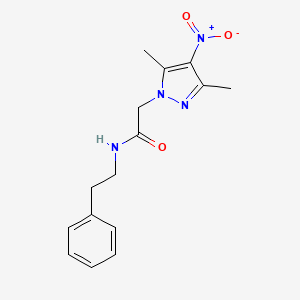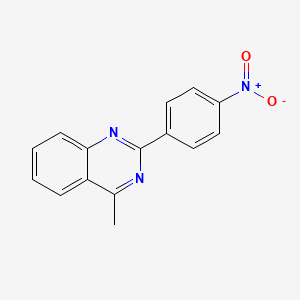
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with nitro and methyl groups, an acetamide moiety, and a phenylethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
-
Nitration: : The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 4-position of the pyrazole ring.
-
Alkylation: : The nitrated pyrazole is alkylated with 2-bromoacetophenone to introduce the phenylethyl side chain. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
-
Amidation: : Finally, the alkylated pyrazole is reacted with acetic anhydride to form the acetamide moiety. This step is usually performed under reflux conditions in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the processes to achieve higher yields and purity.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylethyl side chain, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide, NaOH) or under acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pyrazole ring and phenylethyl side chain may contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the phenylethyl side chain, which may affect its binding properties and overall activity.
2-(4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide: Lacks the methyl groups, which may influence its steric and electronic properties.
Uniqueness
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the combination of its structural features, including the nitro group, methyl groups, and phenylethyl side chain
属性
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-15(19(21)22)12(2)18(17-11)10-14(20)16-9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKZWEGRRUDACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCC2=CC=CC=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxypropyl)-9-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670129.png)
![1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5670131.png)
![1-{4-methyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidin-5-yl}ethanone](/img/structure/B5670133.png)


![(3R*,4S*)-1-[(6-methylquinolin-8-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670151.png)

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5670158.png)

![ethyl [3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5670177.png)
![3-[1-(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5670187.png)
![N-(3,4-dimethylphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5670190.png)
![4-[[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol](/img/structure/B5670192.png)
